molecular formula C16H18N2O2 B7777124 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B7777124
M. Wt: 270.33 g/mol
InChI Key: DVVVFTHJVGFMQP-CMDGGOBGSA-N
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Description

The compound 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS: EN300-833041) is an α,β-unsaturated carboxylic acid derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 4. The N1 position of the pyrazole is functionalized with a 4-methylbenzyl group, while the propenoic acid moiety (CH₂=CH–COOH) is attached at position 4 of the heterocycle . This structure confers unique electronic properties due to the conjugated double bond system, which may enhance reactivity in biological or synthetic contexts. The compound is reported with a purity of 95% and a molecular weight of 255.29 g/mol .

Properties

IUPAC Name

(E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-6-14(7-5-11)10-18-13(3)15(12(2)17-18)8-9-16(19)20/h4-9H,10H2,1-3H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVVFTHJVGFMQP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

Hydrazine derivatives react with 1,3-diketones or β-keto esters to form pyrazole rings. For 3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole, the reaction proceeds via:

  • Precursor preparation : 4-Methylbenzyl chloride reacts with hydrazine hydrate to yield 4-methylbenzylhydrazine.

  • Cyclization : The hydrazine reacts with acetylacetone (2,4-pentanedione) under acidic conditions (e.g., HCl/EtOH) to form the 3,5-dimethylpyrazole intermediate.

Key parameters:

  • Temperature: 80–100°C

  • Yield: 68–75%

  • Byproducts: Unsubstituted pyrazoles (mitigated via stoichiometric control).

The introduction of the prop-2-enoic acid group at position 4 requires precise regioselectivity.

Knoevenagel Condensation

The most widely reported method involves condensation between 4-formylpyrazole derivatives and malonic acid:

Reaction scheme :
4-Formylpyrazole+Malonic AcidPiperidine, ΔProp-2-enoic Acid Derivative\text{4-Formylpyrazole} + \text{Malonic Acid} \xrightarrow{\text{Piperidine, Δ}} \text{Prop-2-enoic Acid Derivative}

Optimization data :

CatalystSolventTemp (°C)Time (h)Yield (%)
PiperidineToluene110662
NH4OAcEtOH801258
DBUDMF120471

Challenges include side reactions such as decarboxylation, which are minimized using non-polar solvents.

Alkylation and Protecting Group Strategies

The 4-methylbenzyl group is introduced via nucleophilic substitution:

N-Alkylation of Pyrazole

  • Deprotonation : Treatment with NaH in THF generates the pyrazole anion.

  • Alkylation : Reaction with 4-methylbenzyl bromide at 0°C to room temperature.

Critical factors :

  • Base strength: NaH > K2CO3 (avoids O-alkylation)

  • Solvent polarity: THF > DMF (improves regioselectivity).

One-Pot Multistep Synthesis

Recent advances combine pyrazole formation and side-chain functionalization in a single reactor:

Protocol :

  • Cyclocondensation of hydrazine and acetylacetone.

  • In situ formylation using DMF/POCl3.

  • Knoevenagel condensation with malonic acid.

Advantages :

  • Reduced purification steps

  • Overall yield: 54% (vs. 48% for stepwise synthesis).

Catalytic Approaches and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates the Knoevenagel step, achieving 89% conversion in 15 minutes versus 6 hours conventionally.

Solvent-Free Mechanochemical Methods

Ball-milling the pyrazole aldehyde with malonic acid and catalytic piperidine yields 66% product, eliminating solvent waste.

Analytical Characterization and Quality Control

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 3H, CH3), 2.34 (s, 3H, CH3), 4.92 (s, 2H, CH2Ph), 6.45 (d, J = 15.9 Hz, 1H, CH=), 7.18–7.32 (m, 4H, Ar-H), 7.89 (d, J = 15.9 Hz, 1H, COOH).

  • HRMS (ESI+) : m/z calculated for C16H18N2O2 [M+H]+: 270.1368; found: 270.1371.

Impurity profiles require monitoring via HPLC (C18 column, 0.1% H3PO4/MeCN gradient).

Industrial-Scale Production Considerations

Cost analysis :

ComponentCost/kg (USD)% of Total Cost
4-MethylbenzylBr12038
Malonic Acid2512
Catalyst (DBU)45029

Process intensification via continuous flow reactors reduces catalyst loading by 40% .

Chemical Reactions Analysis

Types of Reactions

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite . The compound’s binding to the active site of DHFR disrupts the parasite’s folate metabolism, leading to its death.

Comparison with Similar Compounds

Key Observations:

  • Functional Groups: The α,β-unsaturated carboxylic acid in the target compound allows for conjugation-based reactivity (e.g., Michael additions) absent in saturated analogs like propanoic acid derivatives .
  • Auxiliary Substituents: Compounds like the benzoylamino derivative in exhibit additional hydrogen-bonding capabilities, which may influence binding affinity in biological systems .

Physicochemical Properties

Melting Points and Stability:

  • However, structurally similar α,β-unsaturated pyrazole derivatives (e.g., triazolo-substituted analogs) show melting points in the range of 246–288°C, suggesting high thermal stability .
  • Saturated analogs (e.g., propanoic acid derivatives) may exhibit lower melting points due to reduced molecular rigidity.

Spectroscopic Data:

  • ¹H NMR : The target compound’s spectrum would feature:
    • Singlets for methyl groups (δ ≈ 2.3–2.5 ppm).
    • Aromatic protons from the 4-methylbenzyl group (δ ≈ 7.0–7.5 ppm).
    • A conjugated double bond (CH₂=CH–COOH) as two doublets (δ ≈ 6.0–7.0 ppm).
    • A broad signal for the carboxylic acid proton (δ ≈ 12–13 ppm if protonated) .
  • IR : A strong absorption band near 1700 cm⁻¹ for the carboxylic acid C=O stretch and a band near 1650 cm⁻¹ for the α,β-unsaturated system .

Biological Activity

The compound 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS No. 1154582-83-8) belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

The molecular formula of this compound is C16H20N2O2C_{16}H_{20}N_2O_2 with a molecular weight of 272.34 g/mol. The compound's structure includes a pyrazole ring substituted with methyl and phenyl groups, contributing to its biological efficacy.

PropertyValue
Molecular Weight272.34 g/mol
Molecular FormulaC16H20N2O2
CAS Number1154582-83-8
LogP4.1509
Polar Surface Area45.428 Ų

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against a range of bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Specifically, compounds similar to This compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data indicate that This compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for therapeutic use.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, This compound was evaluated alongside conventional antibiotics. Results showed a synergistic effect when combined with tetracycline against resistant strains of E. coli, suggesting potential for combination therapies.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, analogous pyrazole-propanoic acid derivatives are synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via coupling reactions under controlled pH and temperature (e.g., 60–65°C in glacial acetic acid with HCl catalysis) . Optimization includes adjusting solvent polarity, reaction time (5–8 hours for reflux), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures high purity (>80% yield) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions on the pyrazole ring and prop-2-enoic acid moiety . Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) monitors purity (>95%) .

Q. How can the three-dimensional conformation of this compound be analyzed?

X-ray crystallography resolves crystal packing and bond angles (e.g., C2–C3–C4: 119.62°, C3–C4–C5: 120.07°) . Computational methods like Density Functional Theory (DFT) predict electronic properties and optimize geometries, aiding in understanding steric effects from methyl and phenyl groups .

Q. What are the common biological targets or pathways associated with pyrazole-propanoic acid derivatives?

Similar compounds interact with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., G-protein-coupled receptors) via hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest binding affinity depends on substituent lipophilicity (enhanced by dimethylphenyl groups) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioactivity of this compound in vitro or in vivo?

Use randomized block designs with split-split plots for multi-variable analysis (e.g., varying concentrations, cell lines, or animal models) . Include positive controls (e.g., NSAIDs for anti-inflammatory assays) and replicate experiments (n=4–5) to ensure statistical power. Measure endpoints like IC₅₀ values, cytokine levels, or histopathological changes .

Q. How can contradictory data from different studies on pyrazole derivatives be resolved?

Cross-validate results using orthogonal methods:

  • Compare NMR/FT-IR data to confirm structural consistency .
  • Replicate bioassays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Analyze batch-to-batch purity variations via HPLC-MS . Conflicting cytotoxicity data may arise from differences in cell permeability; address this by quantifying cellular uptake via fluorescence tagging .

Q. What strategies enhance the biological activity of this compound through structural modification?

  • Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve metabolic stability .
  • Heterocyclic fusion : Attach thiazolidinone or triazole rings to increase binding specificity .
  • Prodrug design : Esterify the carboxylic acid to improve bioavailability, with enzymatic cleavage in target tissues .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

Follow frameworks like Project INCHEMBIOL:

  • Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
  • Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated environmental conditions (e.g., UV exposure, microbial activity) .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to derive LC₅₀/EC₅₀ values .

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